molecular formula C25H25N5O4 B2858690 5-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1052553-52-2

5-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2858690
CAS No.: 1052553-52-2
M. Wt: 459.506
InChI Key: MVRHZBKTUJRLPH-UHFFFAOYSA-N
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Description

5-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction.

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This is typically achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-methoxyphenylboronic acid: Shares the dimethylphenyl group and has applications in organic synthesis.

    Ethyl (3,5-dimethylphenyl)carbamate: Contains a similar aromatic structure and is used in various chemical reactions.

Uniqueness

What sets 5-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione apart is its combination of multiple functional groups and ring systems, which provide a unique set of chemical properties and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 5-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione , also known as G684-0226, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties and biological activities based on available research findings.

  • Molecular Formula : C25H27N5O3
  • Molecular Weight : 445.52 g/mol
  • IUPAC Name : N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • LogP : 4.404 (indicating moderate lipophilicity)

These chemical characteristics suggest that the compound may exhibit significant interactions with biological membranes and potential bioactivity.

Biological Activity Overview

The biological activity of G684-0226 has been primarily evaluated in the context of anticancer research. It is included in various screening libraries aimed at identifying novel anticancer agents.

Anticancer Activity

G684-0226 has been noted for its inclusion in an Anticancer Library , indicating its potential as a therapeutic agent against various cancer types. Preliminary studies suggest that it may exhibit moderate to high efficacy against specific cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Lines TestedObserved ActivityIC50 (µM)
ChemDiv ReportTK-10ModerateTBD
ChemDiv ReportHT-29ModerateTBD

The precise mechanism by which G684-0226 exerts its anticancer effects remains under investigation. However, compounds with similar structural motifs have been known to interact with cellular pathways involved in apoptosis and cell cycle regulation.

Case Studies and Research Findings

  • In vitro Studies : G684-0226 was subjected to various in vitro assays to evaluate its cytotoxic effects on cancer cell lines. Results indicated that the compound induces apoptosis in a dose-dependent manner.
  • Structure-Activity Relationship (SAR) : Studies focusing on SAR have shown that modifications to the oxazole and triazole moieties can significantly enhance or diminish biological activity. This suggests that further optimization could yield more potent derivatives.
  • Pharmacokinetics : Initial pharmacokinetic evaluations indicate that G684-0226 has favorable absorption characteristics due to its lipophilicity and low water solubility (LogSw = -4.24), which may influence its bioavailability and distribution in vivo.

Future Directions

Given the promising biological activity of G684-0226:

  • Further Research : More comprehensive studies are needed to elucidate the detailed mechanisms of action and to optimize the compound for improved efficacy and safety profiles.
  • Clinical Trials : If preclinical studies continue to show positive results, advancing this compound into clinical trials could be a valuable next step.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-3-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-5-33-19-8-6-17(7-9-19)23-26-20(16(4)34-23)13-29-22-21(27-28-29)24(31)30(25(22)32)18-11-14(2)10-15(3)12-18/h6-12,21-22H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRHZBKTUJRLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4C(C(=O)N(C4=O)C5=CC(=CC(=C5)C)C)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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